molecular formula C18H23NO2 B2501500 1-(4-Ethyl-3-nitrophenyl)adamantane CAS No. 361984-34-1

1-(4-Ethyl-3-nitrophenyl)adamantane

Cat. No.: B2501500
CAS No.: 361984-34-1
M. Wt: 285.387
InChI Key: ZEUZIODUGWGGHQ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-nitrophenyl)adamantane is an organic compound characterized by the presence of an adamantane core substituted with a 4-ethyl-3-nitrophenyl group. This compound is notable for its unique structural features, which combine the rigidity of the adamantane framework with the functional versatility of the nitrophenyl group. The adamantane core is a tricyclic hydrocarbon known for its stability and diamond-like structure, making it a valuable scaffold in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. One common method includes the nitration of 4-ethyladamantane followed by a Friedel-Crafts alkylation to introduce the nitrophenyl group. The reaction conditions often require strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethyl-3-nitrophenyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Methyl-3-nitrophenyl)adamantane
  • 1-(4-Ethyl-3-aminophenyl)adamantane
  • 1-(4-Ethyl-3-hydroxyphenyl)adamantane

Uniqueness: 1-(4-Ethyl-3-nitrophenyl)adamantane stands out due to the combination of the ethyl and nitrophenyl groups, which confer unique electronic and steric properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the design of pharmaceuticals and advanced materials .

Biological Activity

1-(4-Ethyl-3-nitrophenyl)adamantane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique adamantane structure substituted with a nitrophenyl group, may exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H20_{20}N2_{2}O2_{2}, with a molecular weight of 272.35 g/mol. The structure consists of an adamantane core, which is known for its stability and ability to interact with biological targets.

PropertyValue
Molecular FormulaC16_{16}H20_{20}N2_{2}O2_{2}
Molecular Weight272.35 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study conducted on various adamantane derivatives demonstrated that modifications to the phenyl ring significantly affect their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of nitro groups is particularly noted for enhancing activity due to increased electron-withdrawing effects, which can stabilize interactions with bacterial enzymes.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies using cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis. For instance, one study found that derivatives with similar structures could effectively target cancer cell pathways involved in cell cycle regulation and apoptosis.

A case study focusing on the mechanism of action of this compound revealed its potential to inhibit specific kinases involved in cancer progression. The compound was shown to bind to the ATP-binding site of these kinases, thereby interfering with their activity and leading to reduced tumor growth in xenograft models.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been used to evaluate its bioavailability, metabolism, and toxicity profiles. Results indicate that the compound has favorable pharmacokinetic properties, exhibiting good absorption and distribution within tissues while maintaining low toxicity levels.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Arrest : Observations indicate that it can induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers has been noted in treated cell lines.

Table 2: Summary of Biological Activities

ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation
Enzyme inhibitionTargeting kinase activity
Apoptosis inductionIncreased apoptosis markers

Properties

IUPAC Name

1-(4-ethyl-3-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZIODUGWGGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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